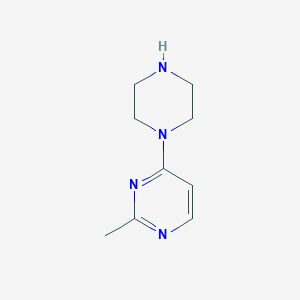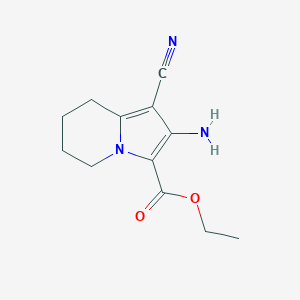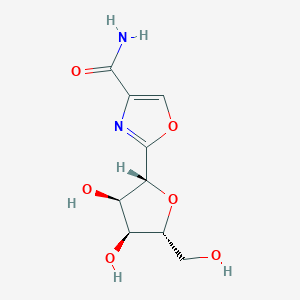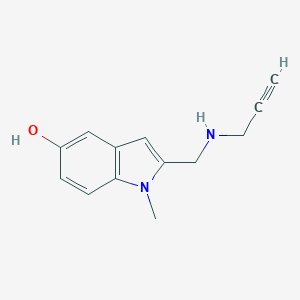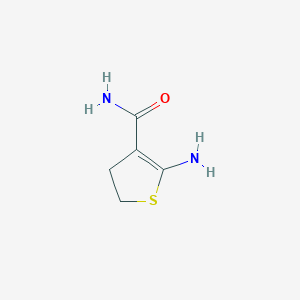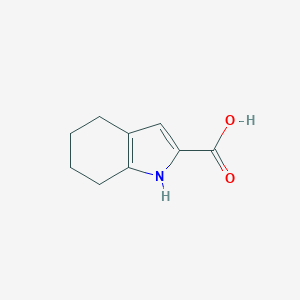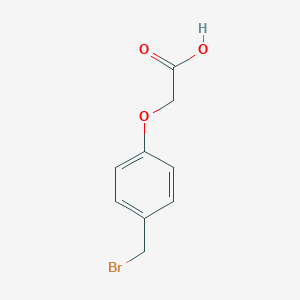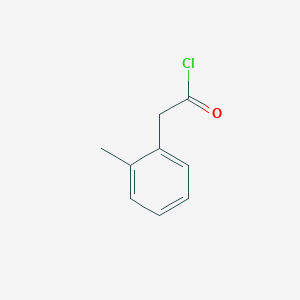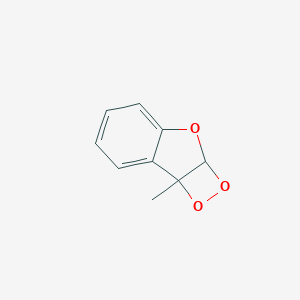
n-Tetradecylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Tetradecylcyclopentane is a cyclic hydrocarbon that has been used in scientific research for various applications. It is a long-chain alkane with a cyclopentane ring and has been synthesized through various methods.
Mechanism Of Action
The mechanism of action of n-Tetradecylcyclopentane is not well understood. However, it is thought to interact with cell membranes and affect their physical properties. It has also been shown to have an inhibitory effect on the activity of the enzyme acetylcholinesterase.
Biochemical And Physiological Effects
N-Tetradecylcyclopentane has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to affect the physical properties of cell membranes, including their fluidity and permeability.
Advantages And Limitations For Lab Experiments
N-Tetradecylcyclopentane has several advantages for use in lab experiments. It is a non-toxic and non-flammable solvent that is relatively inexpensive and easy to handle. It has also been shown to be an effective solvent for the extraction of lipids from biological samples. However, it has some limitations, including its low boiling point and its limited solubility in water.
Future Directions
There are several future directions for the use of n-Tetradecylcyclopentane in scientific research. It could be used as a model compound for the study of the physical and chemical properties of cyclic hydrocarbons. It could also be used in the development of new surfactants for the formation of nanoparticles. Additionally, it could be used in the study of the interaction of cyclic hydrocarbons with cell membranes and their effects on membrane properties.
Conclusion:
In conclusion, n-Tetradecylcyclopentane is a cyclic hydrocarbon that has been used in scientific research for various applications. It can be synthesized through various methods, including the reduction of cyclododecatriene with lithium aluminum hydride and the hydrogenation of cyclododecatriene with palladium on carbon. It has been shown to have an inhibitory effect on the activity of acetylcholinesterase and to affect the physical properties of cell membranes. It has several advantages for use in lab experiments, including its non-toxicity and non-flammability. There are several future directions for the use of n-Tetradecylcyclopentane in scientific research, including its use as a model compound and in the development of new surfactants.
Synthesis Methods
N-Tetradecylcyclopentane can be synthesized through various methods, including the reduction of cyclododecatriene with lithium aluminum hydride, the hydrogenation of cyclododecatriene with palladium on carbon, and the catalytic hydrogenation of cyclododecatriene with Raney nickel. The most common method used for the synthesis of n-Tetradecylcyclopentane is the hydrogenation of cyclododecatriene with palladium on carbon.
Scientific Research Applications
N-Tetradecylcyclopentane has been used in scientific research for various applications. It has been used as a solvent for the extraction of lipids from biological samples, as a stationary phase in gas chromatography, and as a surfactant in the formation of nanoparticles. It has also been used as a model compound for the study of the physical and chemical properties of cyclic hydrocarbons.
properties
CAS RN |
1795-22-8 |
|---|---|
Product Name |
n-Tetradecylcyclopentane |
Molecular Formula |
C19H38 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
tetradecylcyclopentane |
InChI |
InChI=1S/C19H38/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17-14-15-18-19/h19H,2-18H2,1H3 |
InChI Key |
MJWRHKSSZBHAEW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC1CCCC1 |
Canonical SMILES |
CCCCCCCCCCCCCCC1CCCC1 |
Other CAS RN |
1795-22-8 |
synonyms |
1-cyclopentyltetradecane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



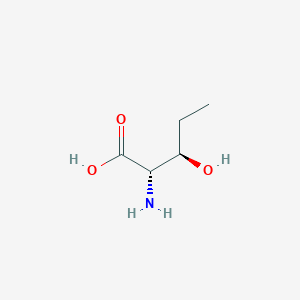
![3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine](/img/structure/B159716.png)
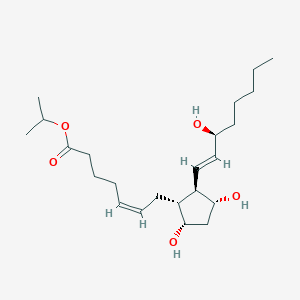
![[(2S,4R,5S,6R)-3,3,4-trihydroxy-6-(hydroxymethyl)-2-propoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] dihydrogen phosphate](/img/structure/B159718.png)
